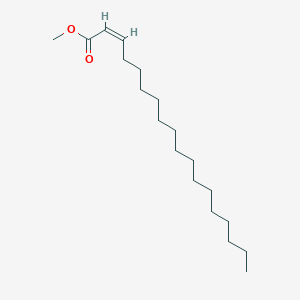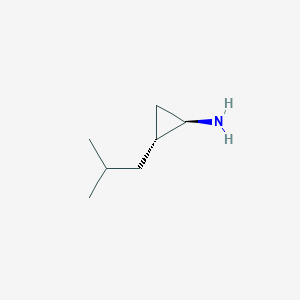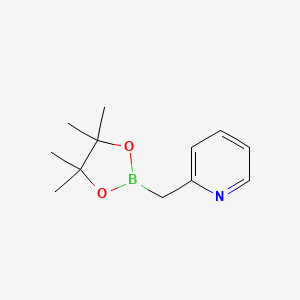
Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate typically involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride, and solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives.
Oxidation Reactions: Quinoline derivatives.
Reduction Reactions: Alcohol derivatives of the original ester compound.
科学的研究の応用
Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- Ethyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
- Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
- 6-Bromo-1,2,3,4-tetrahydroquinoline
Uniqueness
Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is unique due to the presence of both the ethyl ester and the bromo substituent on the tetrahydroquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C13H16BrNO2 |
|---|---|
分子量 |
298.18 g/mol |
IUPAC名 |
ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-13(16)6-9-5-10-7-11(14)3-4-12(10)15-8-9/h3-4,7,9,15H,2,5-6,8H2,1H3 |
InChIキー |
OMFWDUFERIHFSE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CC2=C(C=CC(=C2)Br)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352176.png)
![3-[(Methylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352178.png)
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde](/img/structure/B13352182.png)
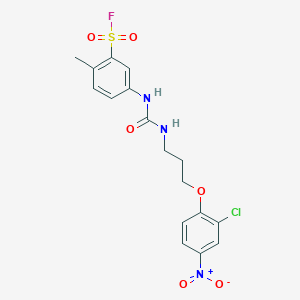
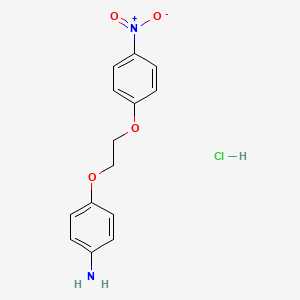
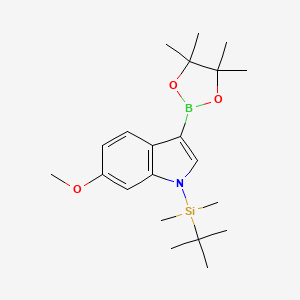

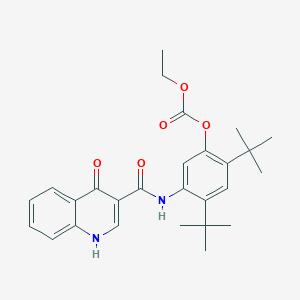

![[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol](/img/structure/B13352228.png)
![6-Fluoro-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13352230.png)
